1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3/c1-26(2,3)19-13-15-20(16-14-19)29-25-21-11-7-8-12-23(21)27-17-22(25)24(28-29)18-9-5-4-6-10-18/h4-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRVWLQYNKHTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions
-
Formation of Pyrazoloquinoline Core:
Starting Materials: 2-aminobenzophenone and hydrazine hydrate.
Reaction: Cyclization reaction under acidic conditions to form the pyrazoloquinoline core.
Chemical Reactions Analysis
Types of Reactions: 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in the presence of iron(III) bromide.
Major Products:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of partially hydrogenated pyrazoloquinoline.
Substitution: Brominated or nitrated derivatives of the compound.
Scientific Research Applications
1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Amino vs. Alkyl/Aryl Substituents: The 3,4-diamino derivative exhibits enhanced antitumor activity due to hydrogen-bonding interactions with kinases (e.g., CDK2/cyclin A), whereas the tert-butyl and phenyl groups in the target compound prioritize lipophilicity over direct target binding .
- Halogen Effects: Fluorine at position 6 (Compound F) or 3 (3-(4-fluorophenyl)-derivative) improves electronic properties and target affinity, as seen in submicromolar IC50 values for NO inhibition .
- Steric Considerations: The 4-tert-butylphenyl group induces steric hindrance, leading to non-planar conformations that may reduce intercalation into DNA but improve selectivity for hydrophobic enzyme pockets .
Structural and Crystallographic Insights
- Conformational Flexibility: The 4-tert-butylphenyl group in the target compound causes significant out-of-plane torsion (~75.2°), minimizing steric clashes with the pyrazoloquinoline core . In contrast, 6-aryl substituents in analogues exhibit smaller torsional angles (~59.2°), allowing partial planarity for π-π stacking .
- Thermal Stability: Bulky substituents like tert-butyl enhance thermal stability, as observed in pyrazolo[3,4-b]quinolines with similar groups .
Pharmacological Profile Comparison
- Anti-Inflammatory Activity: The target compound lacks direct data, but structurally similar 3-(4-fluorophenyl)-derivatives inhibit LPS-induced NO production (IC50 ~0.2 µM) via iNOS/COX-2 suppression . The tert-butyl group may prolong half-life but reduce potency compared to amino/fluoro analogues.
- Anticancer Potential: 3,4-Diamino derivatives show CDK2 inhibition (submicromolar activity), whereas the target compound’s mechanism remains unexplored .
Biological Activity
1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, characterized by a fused pyrazole and quinoline structure. Its unique molecular architecture, which includes a tert-butyl group and phenyl substituents, suggests significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N2, with a molecular weight of 290.36 g/mol. The presence of bulky groups like tert-butyl may influence its solubility and bioavailability, enhancing its therapeutic potential.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of nitric oxide (NO) in stimulated macrophages, which is crucial in inflammatory responses. This inhibition is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
| Study | Effect Observed | Mechanism |
|---|---|---|
| Study A | Inhibition of NO production | Downregulation of iNOS and COX-2 |
| Study B | Reduced inflammation in animal models | Modulation of inflammatory cytokines |
2. Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties against various bacterial strains. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it was effective against E. coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
3. Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer). The results suggest that the compound can induce apoptosis and inhibit cell proliferation in these cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
The biological activity of this compound likely involves interaction with specific molecular targets that regulate inflammatory responses and cell growth pathways. Ongoing research aims to elucidate these interactions further to optimize the compound for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
